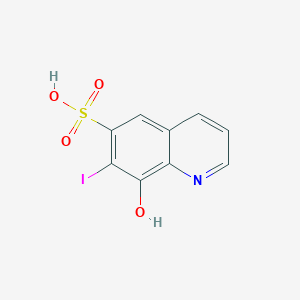![molecular formula C16H11Cl2N3O2S2 B11994509 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole moiety linked to an acetohydrazide group, which is further conjugated with a dichlorohydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylthio)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 3,5-dichloro-4-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the hydrazide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the dichlorohydroxyphenyl group also suggests potential antioxidant activity by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 2-(1,3-Benzothiazol-2-ylthio)methyl-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both benzothiazole and dichlorohydroxyphenyl moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H11Cl2N3O2S2 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
Clé InChI |
UKTRXNWIBDCWAT-FBCYGCLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Hydroxy(morpholin-4-ylmethyl)phosphoryl]propanoic acid](/img/structure/B11994434.png)
![3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11994442.png)
![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)

![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)


![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)





